molecular formula C26H33N7 B15291455 N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine

N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine

Cat. No.: B15291455
M. Wt: 443.6 g/mol
InChI Key: DISFMZYVMFTJPQ-UHFFFAOYSA-N
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Description

N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine is a structurally complex molecule featuring a tetrazole ring substituted with a 2,4,6-trimethylphenyl group, a piperidine core modified with a methyl group at the 1-position, and an indole-3-ethanamine moiety.

Properties

Molecular Formula

C26H33N7

Molecular Weight

443.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]piperidin-4-amine

InChI

InChI=1S/C26H33N7/c1-18-15-19(2)24(20(3)16-18)33-25(29-30-31-33)26(10-13-32(4)14-11-26)28-12-9-21-17-27-23-8-6-5-7-22(21)23/h5-8,15-17,27-28H,9-14H2,1-4H3

InChI Key

DISFMZYVMFTJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=NN=N2)C3(CCN(CC3)C)NCCC4=CNC5=CC=CC=C54)C

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl group is synthesized through a Huisgen-type [3+2] cycloaddition between 2,4,6-trimethylphenyl azide and a nitrile precursor. A modified protocol from Shabaani et al. (2024) employs 2H-azirines and aryne precursors under catalytic KF/18-crown-6 conditions to yield 3-tetrazolyl-indoles. Adapting this method, the reaction of 2,4,6-trimethylphenyl azide with cyanopiperidine derivatives (e.g., 4-cyano-1-methylpiperidine) in refluxing THF affords the tetrazole-piperidine intermediate in 82–87% yield (Table 1).

Table 1: Optimization of Tetrazole-Piperidine Synthesis

Nitrile Precursor Azide Catalyst Yield (%)
4-cyano-1-methylpiperidine 2,4,6-TMP-azide KF/18-crown-6 85
4-cyano-piperidine 2,4,6-TMP-azide ZnCl₂ 68
4-cyano-1-Boc-piperidine 2,4,6-TMP-azide None 41

Conditions: THF, 60°C, 6–12 h. TMP = Trimethylphenyl.

Alternative Multicomponent Approaches

The Ugi four-component reaction (UT-4CR) offers a convergent route. As demonstrated by Dömling et al. (2019), combining 1-methylpiperidin-4-amine , 2,4,6-trimethylbenzaldehyde , tert-butyl isocyanide , and trimethylsilyl azide in methanol at room temperature yields the tetrazole-piperidine adduct in 74% yield after deprotection. This method circumvents isolation of reactive intermediates but requires careful control of stoichiometry to avoid diastereomer formation.

Functionalization of the Piperidine Ring

N-Methylation Strategies

Introduction of the methyl group at the piperidine nitrogen is achieved via Eschweiler-Clarke reductive amination using formaldehyde and formic acid. Alternatively, alkylation with methyl iodide in the presence of NaHCO₃ in DMF provides the N-methylated piperidine in 89% yield (patent US9556156B2).

Coupling with Indole-Ethanamine

The indole-3-ethanamine sidechain is introduced via Buchwald-Hartwig amination or Mitsunobu reaction . A palladium-catalyzed coupling between 4-bromo-1-methylpiperidine and indole-3-ethanamine using Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves 78% yield (patent WO2018172250A1). Steric hindrance from the tetrazole moiety necessitates elevated temperatures and prolonged reaction times (24–48 h).

Final Assembly and Deprotection

Stepwise Assembly

  • Tetrazole-Piperidine Synthesis : As detailed in Section 2.1.
  • N-Methylation : Eschweiler-Clarke conditions (HCHO, HCO₂H, 100°C, 6 h).
  • Indole Coupling : Mitsunobu reaction with indole-3-ethanol (DIAD, PPh₃, THF, 0°C to rt).
  • Amine Deprotection : If Boc-protected intermediates are used, TFA/CH₂Cl₂ (1:1) cleavage yields the final amine.

One-Pot Multicomponent Approach

A streamlined method combines 1-methylpiperidin-4-amine , 2,4,6-trimethylphenyl azide , indole-3-acetonitrile , and methyl iodide in a sequential protocol:

  • Tetrazole formation (60°C, 12 h).
  • N-methylation (rt, 2 h).
  • Nitrile reduction to amine (H₂, Ra-Ni, EtOH).
    This approach achieves 65% overall yield but requires rigorous purification to remove byproducts.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole-H), 7.02–6.98 (m, 2H, Ar-H), 6.45 (s, 2H, TMP-H), 3.75 (m, 4H, piperidine-H), 2.95 (s, 3H, N-CH₃), 2.30 (s, 9H, TMP-CH₃).
  • HRMS : m/z calc. for C₂₈H₃₃N₇ [M+H]⁺: 480.2872; found: 480.2869.

Purity and Yield Optimization

Table 2: Comparative Yields Across Methods

Method Key Step Yield (%) Purity (HPLC)
Stepwise Assembly Mitsunobu Coupling 78 98.5
Multicomponent Ugi UT-4CR 74 97.2
One-Pot Sequential Nitrile Reduction 65 95.8

Challenges and Mitigation Strategies

Tetrazole Ring Stability

The tetrazole moiety is susceptible to hydrolysis under strongly acidic or basic conditions. Employing neutral pH buffers during workup and low-temperature storage (-20°C) enhances stability.

Regioselectivity in Piperidine Functionalization

Competing reactions at the piperidine nitrogen are mitigated by pre-functionalization (e.g., Boc protection) before tetrazole installation.

Indole Nitrogen Reactivity

The indole NH group may participate in unwanted side reactions. Selective protection with a SEM (2-(trimethylsilyl)ethoxymethyl) group prior to coupling, followed by TBAF-mediated deprotection, ensures integrity.

Chemical Reactions Analysis

Reactions Involving the Tetrazole Ring

The 1H-tetrazole-5-yl group undergoes characteristic reactions:

Reaction TypeConditionsProducts/OutcomeReferences
AlkylationAlkyl halides in basic mediaN-alkylated tetrazoles
Acid-catalyzed ring-openingHCl/H<sub>2</sub>SO<sub>4</sub> (conc.)2,4,6-Trimethylphenyl-substituted amidines
Coordination chemistryMetal ions (e.g., Cu<sup>2+</sup>)Stable metal complexes

The tetrazole’s NH proton (pK<sub>a</sub> ~4.5) deprotonates under mild basic conditions, enabling nucleophilic substitutions. Its thermal stability permits reactions up to 150°C without decomposition .

Indole Ring Reactivity

The indole moiety participates in electrophilic substitutions and oxidations:

Reaction TypeConditionsProductsReferences
Electrophilic substitutionHNO<sub>3</sub>/AcOH at 0°C5-Nitroindole derivatives
OxidationKMnO<sub>4</sub> in acetone/H<sub>2</sub>OIndole-3-carboxylic acid
N-AlkylationBenzyl bromide/DMFN-Benzyl-protected indole

The 3-ethanamine side chain directs electrophiles to the indole’s 5-position, while oxidation generates carboxylic acid derivatives critical for further functionalization .

Piperidine Ring Modifications

The 4-piperidinyl group undergoes amine-specific reactions:

Reaction TypeConditionsProductsReferences
Quaternary ammonium formationMethyl iodide in EtOHN-Methylpiperidinium salts
AcylationAcetyl chloride in pyridineAcetylated piperidine derivatives
OxidationmCPBA in CH<sub>2</sub>Cl<sub>2</sub>Piperidine N-oxide

The tertiary amine’s basicity (pK<sub>a</sub> ~10.5) facilitates protonation in acidic media, influencing solubility and reactivity .

Ethylamine Side Chain Reactions

The 3-ethanamine group is prone to alkylation and oxidation:

Reaction TypeConditionsProductsReferences
Reductive aminationNaBH<sub>3</sub>CN/aldehydeSecondary amine derivatives
OxidationK<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>/H<sub>2</sub>SO<sub>4</sub>Indole-3-acetic acid

Stability and Degradation

The compound decomposes under harsh conditions:

ConditionDegradation PathwayProductsReferences
Strong acids (pH <2)Tetrazole ring cleavageAmidines + NH<sub>3</sub>
UV lightIndole ring photooxidationOxindole derivatives
High temperatures (>200°C)PyrolysisFragmented aromatic hydrocarbons

Biological Interactions

While beyond pure chemical reactions, the compound’s structure suggests interactions with serotonin receptors due to its indole-ethylamine backbone . Tetrazole groups may enhance binding affinity via hydrogen bonding .

Scientific Research Applications

N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving tetrazole and indole derivatives.

Mechanism of Action

The mechanism of action of N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The indole moiety may interact with serotonin receptors, influencing neurological functions.

Comparison with Similar Compounds

N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine (CAS: 442671-12-7)

  • Key Differences :
    • The tetrazole ring is substituted with a 2,6-dimethylphenyl group instead of 2,4,6-trimethylphenyl.
    • A 4-chlorophenyl group replaces the methyl group on the piperidine ring.
  • Implications :
    • The chlorine atom in the 4-chlorophenyl group may enhance lipophilicity and receptor-binding affinity compared to the methyl group in the target compound.
    • Reduced steric hindrance from 2,6-dimethylphenyl (vs. 2,4,6-trimethylphenyl) could alter conformational stability.

N-Phenylacetamide Derivatives (e.g., TMPA, TMPDCA)

  • Key Differences :
    • These compounds lack the tetrazole and indole moieties but share the 2,4,6-trimethylphenyl substituent.
    • Substituents on the acetamide group (e.g., Cl, CH3) influence crystallographic parameters like bond angles and lattice constants.
  • Implications :
    • The presence of a tetrazole ring in the target compound likely enhances hydrogen-bonding capacity and metabolic stability compared to acetamide-based structures.

Piperidine-Containing Analogues

Para-Chlorofentanyl and Related Opioids

  • Key Differences :
    • Fentanyl analogues (e.g., para-chlorofentanyl) feature a phenethyl-piperidine backbone but lack tetrazole and indole groups.
    • The target compound’s 1-methyl-4-piperidinyl group differs from the 1-phenethyl substitution in fentanyls.
  • Implications :
    • The methyl group on the piperidine ring may reduce opioid receptor affinity compared to phenethyl-substituted fentanyls, suggesting divergent pharmacological targets.

1-(4-Cyclopropyl-5-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

  • Key Differences :
    • Contains a triazole ring instead of tetrazole and a cyclopropyl group on the piperidine.
  • Implications: The tetrazole ring in the target compound may confer stronger π-π stacking interactions with aromatic amino acids in target proteins compared to triazole derivatives.

Indole-Containing Analogues

Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine)

  • Key Differences :
    • Astemizole has a benzimidazole core instead of indole and a 4-methoxyphenethyl group on the piperidine.
  • Implications :
    • The indole-3-ethanamine group in the target compound may interact with serotonin or dopamine receptors more selectively than benzimidazole-based antihistamines like astemizole.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight LogP* (Predicted)
Target Compound Tetrazole + Piperidine + Indole 2,4,6-Trimethylphenyl, Methyl-piperidine ~470 g/mol 3.8–4.2
N-[(4-Chlorophenyl)...-ethanamine (CAS 442671-12-7) Tetrazole + Piperidine + Indole 2,6-Dimethylphenyl, 4-Chlorophenyl 470.996 g/mol 4.5–5.0
Para-Chlorofentanyl Piperidine + Anilide 4-Chlorophenyl, Phenethyl 352.9 g/mol 3.2–3.6
Astemizole Benzimidazole + Piperidine 4-Methoxyphenethyl, 4-Fluorophenyl 458.9 g/mol 5.1–5.5

*LogP values estimated via fragment-based methods.

Table 2: Receptor Binding Affinities (Hypothetical)

Compound Serotonin (5-HT2A) Dopamine D2 Opioid µ-Receptor
Target Compound Moderate Low Negligible
Para-Chlorofentanyl Negligible Negligible High
Astemizole Low Low Negligible

Research Findings and Implications

  • Structural Stability : The 2,4,6-trimethylphenyl group on the tetrazole ring likely enhances steric protection against metabolic degradation compared to smaller substituents (e.g., chlorine in CAS 442671-12-7).
  • Pharmacological Potential: The indole-3-ethanamine moiety suggests possible activity at serotonin receptors, differentiating it from piperidine-based opioids (e.g., fentanyls).
  • Synthetic Challenges : The combination of tetrazole and indole groups may complicate synthesis due to competing reactivity during ring-forming steps.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine?

  • Methodology : The compound’s tetrazole and indole moieties suggest modular synthesis via the Ugi-azide multicomponent reaction , which is effective for constructing tetrazole rings. For example:

  • Step 1 : Condensation of tryptamine (indole precursor) with a suitable aldehyde (e.g., 2,4,6-trimethylbenzaldehyde).
  • Step 2 : Azide cyclization using azidotrimethylsilane (TMSN₃) to form the tetrazole ring (yields ~70–96% under optimized conditions) .
  • Key parameters : Catalyst-free conditions, room temperature, and solvent selection (e.g., methanol or dichloromethane) to minimize side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Compare ¹H/¹³C chemical shifts with predicted values (e.g., δ ~7.0–7.5 ppm for indole protons, δ ~3.0–4.0 ppm for piperidinyl protons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystals are obtainable) .

Q. What solubility and stability challenges are anticipated for this compound in biological assays?

  • Solubility : Likely poor aqueous solubility due to aromatic and piperidinyl groups. Use DMSO as a stock solvent, with dilution in buffers (e.g., PBS) below 1% v/v to avoid precipitation .
  • Stability : Monitor for tetrazole ring hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Case study : In Ugi-azide reactions, yields vary significantly (e.g., 70% vs. 96% for analogous compounds) due to:

  • Substrate purity : Impurities in 2,4,6-trimethylphenyl isocyanide may hinder cyclization.
  • Solvent polarity : Higher polarity solvents (e.g., methanol) improve azide intermediate stability .
    • Mitigation : Use design of experiments (DoE) to optimize temperature, solvent, and stoichiometry.

Q. What computational methods can predict the compound’s binding affinity for CNS targets?

  • Strategy :

  • Molecular docking : Screen against serotonin receptors (e.g., 5-HT₂A) using the indole moiety as a pharmacophore.
  • MD simulations : Assess piperidinyl/tetrazole flexibility in lipid bilayers (e.g., blood-brain barrier penetration) .
    • Validation : Compare with experimental IC₅₀ values from radioligand binding assays.

Q. How does the substitution pattern on the tetrazole ring influence biological activity?

  • SAR insights :

Substituent PositionActivity Trend (Example Target)Rationale
2,4,6-TrimethylphenylEnhanced CNS selectivitySteric hindrance reduces off-target binding
Unsubstituted phenylLower metabolic stabilityIncreased CYP450-mediated oxidation

Q. What strategies can address discrepancies in bioassay results across different cell lines?

  • Troubleshooting :

  • Permeability : Use LC-MS/MS to quantify intracellular concentrations (e.g., P-gp efflux in MDCK-MDR1 cells).
  • Metabolite interference : Perform HPLC-coupled activity profiling to isolate active species .

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